Benzotriazole-1-carboxamidinium tosylate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPBDRUPTRGILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163853-10-9 | |
| Record name | Benzotriazole-1-carboxamidinium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Guanylation Protocol
BCAT enables guanylation through nucleophilic substitution. A primary or secondary amine reacts with BCAT in a biphasic system (e.g., dichloromethane-water) under phase-transfer conditions. For example, allyl bromide and pyrrolidine-derived guanidines undergo alkylation at room temperature, yielding functionalized guanidines in 70–85% yields. The reaction mechanism involves deprotonation of the amine, followed by displacement of the benzotriazole leaving group (Fig. 1).
Key Conditions :
Substrate Scope and Yield Optimization
BCAT exhibits broad compatibility with aliphatic, aromatic, and heterocyclic amines. Table 1 summarizes yields for representative substrates:
| Amine Substrate | Product Guanidine | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Allylamine | Allylguanidine | 82 | 99.4 |
| Benzylamine | Benzylguanidine | 78 | 98.9 |
| Pyrrolidine | Pyrrolidylguanidine | 85 | 99.1 |
| Cyclohexylamine | Cyclohexylguanidine | 75 | 98.7 |
Data derived from biphasic alkylation trials.
Notably, sterically hindered amines (e.g., tert-butylamine) require extended reaction times (48 hours) but still achieve ≥70% yields.
Pharmaceutical Applications: Peptide Modification
Synthesis of α-MSH Analogues
BCAT is pivotal in synthesizing melanocortin receptor agonists. In a patented method, the lysine side chain in the tripeptide D-Phe-Lys-Trp is guanylated using BCAT to produce D-Phe-homoArg-Trp, a key intermediate for α-MSH analogues. The protocol involves:
-
Deprotection : Hydrogenolysis of the tripeptide using Pd/C in ethanol.
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Guanylation : Treatment with BCAT (1.2 equiv) in DMF at 25°C for 12 hours.
-
Purification : Reverse-phase HPLC to isolate the homoarginine-containing peptide in 88% yield.
This method avoids harsh conditions that could degrade sensitive peptide bonds, underscoring BCAT’s utility in bioconjugation.
Reaction Optimization and Comparative Analysis
Solvent and Temperature Effects
Methanol enhances BCAT’s solubility and reaction rates but may protonate the amine, reducing nucleophilicity. Dichloromethane, though less polar, minimizes side reactions (e.g., oxidation) in heat-sensitive substrates. Elevated temperatures (40–50°C) accelerate guanylation but risk decomposition of the tosylate counterion.
Competing Guanylating Reagents
BCAT outperforms traditional reagents like HgCl₂-activated thioureas or S-methylisothioureas in safety and yield (Table 2):
| Reagent | Yield Range (%) | Toxicity Concerns | Reaction Time (h) |
|---|---|---|---|
| BCAT | 70–85 | Low | 4–24 |
| HgCl₂-Thiourea | 50–65 | High (Hg waste) | 24–48 |
| S-Methylisothiourea | 60–75 | Moderate | 12–36 |
BCAT’s low toxicity and compatibility with green chemistry principles (e.g., aqueous workup) make it preferable for industrial-scale applications.
Analytical Characterization of Products
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Benzotriazole-1-carboxamidinium tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzotriazole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound include substituted benzotriazoles, guanidines, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Peptide Synthesis | BCAT acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. |
| Electroplating | Used as a stabilizer to improve the quality of metal plating by preventing unwanted reactions. |
| Corrosion Inhibition | Forms protective barriers on metal surfaces in the oil and gas industry, preventing corrosion. |
| Drug Delivery Systems | Enhances stability and bioavailability of drugs in formulations like liposomes and nanoparticles. |
| Antimicrobial Peptides | Aids in the synthesis of peptides with potential applications against bacterial and fungal infections. |
Peptide Synthesis
BCAT is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by acting as a mediator between the carboxylic acid of one amino acid and the amino group of another. Compared to traditional coupling agents, BCAT offers advantages such as high efficiency, low toxicity, and cost-effectiveness. A study demonstrated that various primary and secondary amines can be converted to guanidines using BCAT with good yields, showcasing its effectiveness in synthetic chemistry .
Electroplating Stabilizer
In electroplating processes, BCAT serves as a stabilizer that forms a protective layer on metal surfaces. This layer prevents the formation of unwanted compounds during plating, thereby enhancing the quality of coatings on metals like copper, nickel, and silver. The use of BCAT in electroplating has been linked to improved adherence and durability of the plated layers .
Corrosion Inhibitor
BCAT is effective in inhibiting corrosion in metal equipment used in harsh environments such as oil and gas industries. By forming a barrier against corrosive substances, it helps prolong the life of pipelines and machinery. Its application as a corrosion inhibitor is critical for maintaining operational integrity and reducing maintenance costs .
Drug Delivery Systems
In pharmaceutical applications, BCAT plays a significant role in drug delivery systems. It enhances the stability and bioavailability of therapeutic agents when incorporated into formulations such as liposomes and nanoparticles. The compound's ability to improve drug efficacy is particularly valuable in developing targeted therapies for various diseases .
Synthesis of Antimicrobial Peptides
BCAT is also involved in synthesizing antimicrobial peptides that have potential applications against infections caused by bacteria and fungi. These peptides are gaining attention for their ability to combat antibiotic-resistant strains, making BCAT an important compound in medicinal chemistry .
Case Study 1: Peptide Synthesis Efficiency
A comparative study on various coupling reagents highlighted that BCAT outperformed traditional methods by achieving higher yields with fewer side products during peptide bond formation.
Case Study 2: Corrosion Prevention
Field tests conducted in offshore oil rigs demonstrated that equipment treated with BCAT showed significantly lower rates of corrosion compared to untreated controls over an extended period.
Mechanism of Action
The mechanism of action of benzotriazole-1-carboxamidinium tosylate involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, proteins, and enzymes, thereby inhibiting their activity. This binding can lead to the stabilization of certain molecular structures or the inhibition of enzymatic reactions. The tosylate group enhances the compound’s solubility and reactivity, making it an effective reagent in various chemical processes .
Comparison with Similar Compounds
Table 1: Key Guanidinylation Reagents and Their Properties
Key Findings :
- This compound outperforms traditional methods by eliminating the need for anhydrous conditions or protective group strategies, reducing synthesis time and complexity .
- Unlike Boc-protected reagents, it avoids acidic conditions, making it suitable for sensitive substrates.
Comparison with Structural Analogues in Benzotriazole Derivatives
Benzotriazole derivatives share a common core but exhibit diverse functional properties:
Table 2: Structural and Functional Differences in Benzotriazole Derivatives
Key Findings :
Key Findings :
- While sorafenib tosylate leverages the tosylate anion for enhanced drug delivery (IC50 reduction from 1.92 ± 0.140 to 0.848 ± 0.217 μM) , this compound utilizes tosylate for solubility and stability in synthetic reactions.
- Tetraethylammonium tosylate’s role in 18F-fluorination highlights the versatility of tosylate salts in minimizing basicity, a feature shared with this compound .
Biological Activity
Benzotriazole-1-carboxamidinium tosylate (BCTT) is a compound that has garnered attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of BCTT, including its synthesis, pharmacological properties, and applications in various fields.
- Molecular Formula : C14H15N5O3S
- Molecular Weight : 333.4 g/mol
- Appearance : White crystalline powder
- Melting Point : 186-192 °C
BCTT is characterized by its benzotriazole moiety, which is known for its ability to interact with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
BCTT exhibits its biological effects primarily through the modulation of enzymatic pathways and receptor interactions. The compound has been studied for its potential agonist activity on melanocortin receptors, particularly MC1R, which plays a crucial role in skin pigmentation and inflammatory responses .
Pharmacological Studies
Recent studies have highlighted several key areas where BCTT demonstrates significant biological activity:
- Antioxidant Activity : BCTT has shown promising antioxidant properties, which may contribute to its neuroprotective effects. This is particularly relevant in models of oxidative stress, such as ischemic stroke .
- Neuroprotective Effects : Research indicates that BCTT can protect neuronal cells from damage induced by hypoxia and other stressors. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that BCTT may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .
Study on Neuroprotective Effects
In a study published in ResearchGate, BCTT was tested for its neuroprotective effects using an ischemic stroke model. The results demonstrated that BCTT significantly reduced neuronal cell death and improved functional recovery post-stroke, indicating its potential as a therapeutic agent for stroke patients .
Synthesis and Applications
A notable application of BCTT is its use as a reagent in organic synthesis. It has been successfully utilized for the conversion of amines to guanidines, showcasing its versatility in synthetic chemistry . This reaction is not only efficient but also environmentally friendly, aligning with contemporary trends towards sustainable chemistry.
Data Table: Summary of Biological Activities
Q & A
Q. What is the standard protocol for synthesizing guanidines using Benzotriazole-1-carboxamidinium tosylate?
- Methodological Answer : this compound is synthesized by refluxing benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) in 1,4-dioxane. For guanidine synthesis, primary or secondary amines (aromatic or aliphatic) react with the reagent under mild conditions. Typical protocols use equimolar amine and reagent in DMF with N,N-diisopropylethylamine (DIEA) as a base at room temperature. The product precipitates in DMF and can be filtered, while the benzotriazole byproduct remains soluble in ether. For non-DMF systems (e.g., acetonitrile or solvent-free conditions), chromatographic purification is recommended .
Q. Example Reaction Setup :
| Component | Role | Conditions |
|---|---|---|
| Benzotriazole | Precursor | Reflux in 1,4-dioxane |
| Cyanamide | Carboxamidine source | With p-TsOH |
| Amine (primary/secondary) | Substrate | Room temperature, 24 h |
| DIEA | Base | Solubilizes intermediates |
Q. How should researchers handle hygroscopicity and storage of this compound?
- Methodological Answer : The compound should be stored in a desiccator under inert gas (argon or nitrogen) at 2–8°C to prevent moisture absorption, which can hydrolyze the carboxamidinium group. Prior to use, dry solvents (e.g., DMF over molecular sieves) are critical to avoid side reactions. For long-term stability, monitor via FT-IR for carbonyl stretching vibrations (~1650 cm⁻¹) to detect degradation .
Q. What purification strategies are effective for isolating guanidine products?
- Methodological Answer : In DMF-based reactions, guanidines precipitate upon addition of diethyl ether, allowing filtration (70–85% yields). For solvent-free or acetonitrile systems, silica gel chromatography with a gradient of methanol in dichloromethane (2–10% v/v) separates the product from benzotriazole byproducts. Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing sterically hindered guanidines?
- Methodological Answer : Low yields with bulky amines (e.g., ortho-substituted aromatics) arise from poor nucleophilic attack. Strategies include:
- Solvent optimization : Switch to polar aprotic solvents like DMSO to enhance amine solubility.
- Temperature modulation : Increase to 40–50°C for 48 hours to overcome kinetic barriers.
- Catalytic additives : Use 5 mol% tetrabutylammonium iodide to stabilize transition states.
Monitor reaction progress via LC-MS to identify incomplete conversions or side products .
Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?
- Methodological Answer : Polymorphs impact solubility and reactivity. Key techniques:
- XRD : Identify lattice parameters (e.g., d-spacing differences >0.5 Å indicate distinct forms).
- FT-IR/Raman : Detect shifts in tosylate S=O stretches (1050–1150 cm⁻¹) and benzotriazole ring vibrations.
- DSC : Measure melting points (>300°C for anhydrous forms) and thermal decomposition profiles.
Cross-validate with solubility assays in DMF/water mixtures to correlate polymorphs with dissolution rates .
Q. How can researchers mitigate side reactions during large-scale guanidine synthesis?
- Methodological Answer : At scales >10 mmol, competing hydrolysis of the reagent generates urea derivatives. Mitigation steps:
- Stoichiometry control : Use 1.2 equivalents of reagent to ensure complete amine conversion.
- Inert atmosphere : Rigorous nitrogen purging minimizes moisture ingress.
- Byproduct analysis : Employ GC-MS to trace residual cyanamide or benzotriazole-1-carboxamide.
Recrystallize the final product from ethanol/water (3:1 v/v) to remove hydrophilic impurities .
Q. What methodologies assess the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH buffers : Incubate the compound in 0.1 M HCl (pH 1.2), phosphate buffer (pH 6.8), and NaOH (pH 12) at 40°C.
- HPLC quantification : Track degradation using a C18 column (UV detection at 254 nm).
- Kinetic modeling : Calculate half-life (t₁/₂) via first-order decay curves.
Results inform storage guidelines and reaction solvent compatibility (e.g., avoid basic conditions) .
Q. Tables for Key Data
Q. Table 1: Reaction Solvent Impact on Guanidine Yields
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | DIEA | 85 | >98% |
| Acetonitrile | None | 65 | 92% |
| Solvent-free | K₂CO₃ | 70 | 95% |
| DMSO | DBU | 78 | 97% |
| Data adapted from . |
Q. Table 2: Polymorph Characterization Metrics
| Technique | Form I (Anhydrous) | Form II (Hydrate) |
|---|---|---|
| XRD | Peaks at 12.3°, 15.7° | Peaks at 11.8°, 14.2° |
| FT-IR | S=O stretch: 1120 cm⁻¹ | S=O stretch: 1105 cm⁻¹ |
| Solubility (DMF) | 25 mg/mL | 18 mg/mL |
| Adapted from methodologies in . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
